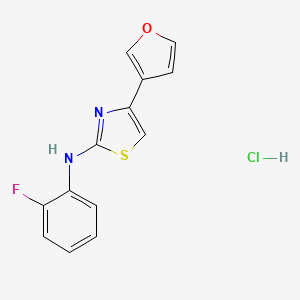

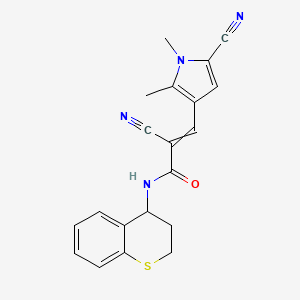

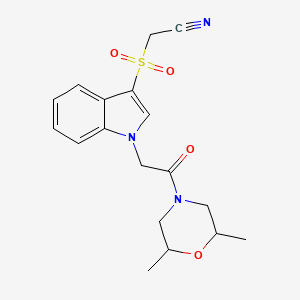

![molecular formula C19H14N4O2S2 B2686720 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-69-7](/img/structure/B2686720.png)

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide” is a novel compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer high inhibition efficiencies by adsorbing onto surfaces through both physical and chemical means, suggesting potential applications in materials science and engineering to prevent corrosion (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial and anticancer potentials. These compounds have shown promising results against various pathogens and cancer cell lines, indicating their potential use in the development of new therapeutic agents. For example, benzothiazole derivatives have been synthesized and shown to possess significant antimicrobial activity, especially against Staphylococcus aureus and Bacillus subtilis, and anticancer activity, demonstrating their potential as leads for further pharmaceutical development (Deep et al., 2016; Palkar et al., 2017).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents, showcasing the versatility of thiazole derivatives in medical applications. These compounds have exhibited significant antiallergy activity, surpassing that of conventional drugs in some cases, highlighting their potential in allergy treatment (Hargrave et al., 1983).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation, which is relevant for materials science, particularly in the design of novel supramolecular materials (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

The primary targets of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is suggested that the compound has favorable pharmacokinetic properties . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of pro-inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation plays a key role .

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-16(22-19-21-14-8-4-5-9-15(14)27-19)10-13-11-26-18(20-13)23-17(25)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,23,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQUCPZODOFACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

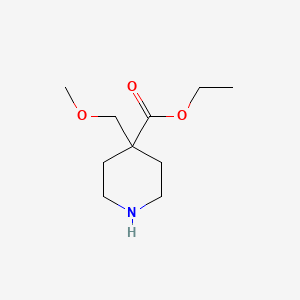

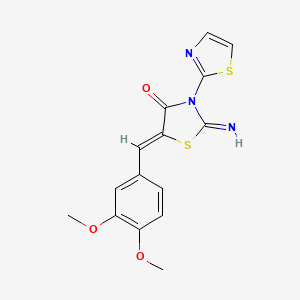

![3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2686640.png)

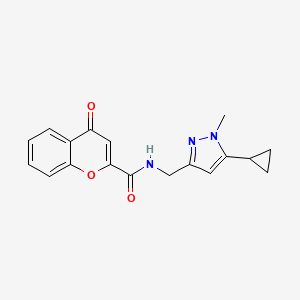

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2686642.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2686643.png)

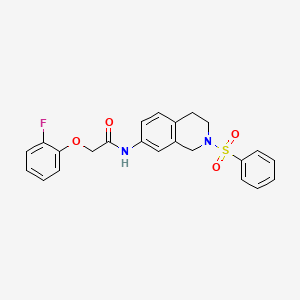

![ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2686657.png)